molecular formula C23H35ClN2O2 B11366525 4-butyl-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide

4-butyl-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide

Cat. No.: B11366525
M. Wt: 407.0 g/mol
InChI Key: NAHZRNXGSCUMAH-UHFFFAOYSA-N
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Description

4-butyl-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a cyclohexane ring substituted with a carboxamide group, a butyl chain, and a morpholine ring attached to a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide typically involves multiple steps:

    Formation of the cyclohexanecarboxamide core: This can be achieved through the reaction of cyclohexanecarboxylic acid with an appropriate amine under dehydrating conditions.

    Introduction of the butyl chain: This step involves the alkylation of the cyclohexanecarboxamide with a butyl halide in the presence of a base.

    Attachment of the chlorophenyl group: This can be done through a nucleophilic substitution reaction where a chlorophenyl halide reacts with a morpholine derivative.

    Final coupling: The final step involves coupling the morpholine derivative with the cyclohexanecarboxamide core under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

4-butyl-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Biology: The compound can be used in biological assays to study its effects on cellular processes and pathways.

    Materials Science: It can be utilized in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Industry: The compound can be employed in the development of new chemical processes or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-butyl-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)benzenesulfonamide: This compound shares structural similarities with the presence of a morpholine ring and a chlorophenyl group.

    2-dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl): Another compound with a morpholine ring and phenyl group, but with different substituents.

Uniqueness

4-butyl-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its cyclohexane core, butyl chain, and specific substitution pattern differentiate it from other similar compounds, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H35ClN2O2

Molecular Weight

407.0 g/mol

IUPAC Name

4-butyl-N-[2-(4-chlorophenyl)-2-morpholin-4-ylethyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C23H35ClN2O2/c1-2-3-4-18-5-7-20(8-6-18)23(27)25-17-22(26-13-15-28-16-14-26)19-9-11-21(24)12-10-19/h9-12,18,20,22H,2-8,13-17H2,1H3,(H,25,27)

InChI Key

NAHZRNXGSCUMAH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NCC(C2=CC=C(C=C2)Cl)N3CCOCC3

Origin of Product

United States

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